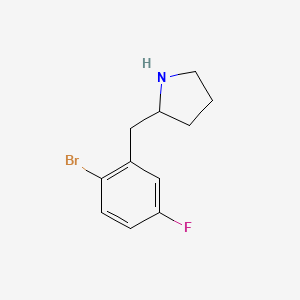

2-(2-Bromo-5-fluorobenzyl)pyrrolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13BrFN |

|---|---|

Molecular Weight |

258.13 g/mol |

IUPAC Name |

2-[(2-bromo-5-fluorophenyl)methyl]pyrrolidine |

InChI |

InChI=1S/C11H13BrFN/c12-11-4-3-9(13)6-8(11)7-10-2-1-5-14-10/h3-4,6,10,14H,1-2,5,7H2 |

InChI Key |

UXSTWBCBNTYHBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)CC2=C(C=CC(=C2)F)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 2 Bromo 5 Fluorobenzyl Pyrrolidine

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis of 2-(2-bromo-5-fluorobenzyl)pyrrolidine reveals several potential disconnection points, guiding the design of convergent and efficient synthetic routes. The primary disconnections involve the C-C bond linking the benzyl (B1604629) group to the pyrrolidine (B122466) ring and the C-N or C-C bonds within the pyrrolidine ring itself.

Strategy A: Benzyl-Pyrrolidine C-C Bond Disconnection

This is the most direct approach, disconnecting the molecule into a pyrrolidine-based nucleophile or electrophile and a corresponding benzyl electrophile or nucleophile.

Disconnection A1: This pathway involves the alkylation of a pyrrolidine enamine or its equivalent with a 2-bromo-5-fluorobenzyl halide. This is a classic approach but can be challenging to control mono-alkylation and may require harsh conditions.

Disconnection A2: A more modern and versatile approach involves a palladium-catalyzed cross-coupling reaction. nih.gov This could utilize an organometallic pyrrolidine species (e.g., from N-Boc-pyrrolidine via directed lithiation) and a benzyl halide, or a 2-halopyrrolidine and a benzyl organometallic reagent.

Strategy B: Pyrrolidine Ring Disconnection (Cyclization Approaches)

This strategy involves forming the pyrrolidine ring from an acyclic precursor that already contains the benzyl moiety.

Disconnection B1 (C-N Bond): This approach retrosynthetically opens the ring to an amino ketone or amino aldehyde. The forward reaction would be a reductive amination of a γ-haloketone, such as 1-(2-bromo-5-fluorophenyl)-5-chloropentan-2-one, with ammonia (B1221849) or a primary amine, followed by intramolecular cyclization. acs.orgnih.gov

Disconnection B2 ([3+2] Cycloaddition): A powerful method for constructing the pyrrolidine ring is through a 1,3-dipolar cycloaddition. nih.govrsc.orgmappingignorance.org This involves disconnecting the ring into an azomethine ylide and a dipolarophile. For the target molecule, the azomethine ylide could be generated from glycine (B1666218) and the 2-bromo-5-fluorobenzaldehyde (B45324), which then reacts with an alkene dipolarophile.

These key disconnection strategies form the basis for the various synthetic methodologies discussed in the subsequent sections.

Enantioselective and Diastereoselective Synthesis Approaches to this compound

Achieving stereocontrol is paramount in modern synthetic chemistry, as the biological activity of chiral molecules is often dependent on their specific stereoisomeric form. nih.gov For this compound, the stereocenter at the C2 position of the pyrrolidine ring must be controlled.

Chiral auxiliaries and asymmetric catalysis are two principal strategies for inducing enantioselectivity.

Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction, after which it is removed. acs.org For instance, Evans oxazolidinones or Oppolzer's camphorsultam can be attached to a precursor to direct alkylation or cycloaddition reactions with high diastereoselectivity. acs.org In a potential synthesis, an N-acyloxazolidinone derived from proline could be alkylated at the alpha position with 2-bromo-5-fluorobenzyl bromide. Subsequent removal of the auxiliary would yield the desired enantiomerically enriched product. The use of 2,5-disubstituted pyrrolidines as chiral auxiliaries in radical reactions has also been explored, offering another potential avenue for stereocontrol. researchgate.net

Catalytic Asymmetric Synthesis: This approach utilizes a chiral catalyst to create the desired stereocenter. It is often more atom-economical than using stoichiometric chiral auxiliaries. mappingignorance.org

Asymmetric Hydrogenation: The reduction of a suitably substituted pyrrole (B145914) or 2-benzyl-1-pyrroline precursor using a chiral catalyst (e.g., a Rhodium- or Iridium-based complex with a chiral phosphine (B1218219) ligand) can provide enantiomerically enriched 2-substituted pyrrolidines. researchgate.net

Copper-Catalyzed Hydroamination: A practical two-step route to α-arylpyrrolidines involves a Suzuki-Miyaura cross-coupling followed by an enantioselective copper-catalyzed intramolecular hydroamination, which has shown excellent stereoselectivity for a range of substrates. nih.govresearchgate.net

1,3-Dipolar Cycloaddition: The reaction between an azomethine ylide and a dipolarophile can be rendered asymmetric by using a chiral metal catalyst (e.g., Cu(I) or Ag(I) complexes with chiral ligands) to generate highly enantiomerically enriched pyrrolidines. rsc.orgmappingignorance.org

When the synthesis involves the construction of the pyrrolidine ring, stereocontrol must be exerted during the cyclization step.

Cyclization of Acyclic Precursors: The diastereoselective synthesis of pyrrolidines can be achieved through the cyclization of chiral acyclic precursors. For example, a tandem hydrozirconation-Lewis acid mediated cyclization of chiral N-allyl oxazolidines provides a stereoselective route to substituted pyrrolidines. nih.gov Similarly, an N-bromosuccinimide-induced aziridine (B145994) ring expansion cascade offers a pathway to functionalized pyrrolidines with good diastereoselectivity. scispace.com

Substrate-Controlled Benzylation: If starting with a chiral pyrrolidine derivative, such as proline, the introduction of the benzyl group must proceed with control of the existing stereocenter. Directed metalation, for instance, can functionalize the C2 position while retaining the initial stereochemistry.

1,3-Dipolar Cycloadditions: These reactions are powerful for setting multiple stereocenters simultaneously. The relative stereochemistry of the substituents on the resulting pyrrolidine ring is controlled by the geometry of the azomethine ylide and the alkene, as well as the reaction conditions, which determine whether the endo or exo transition state is favored. rsc.org

Divergent Synthetic Routes and Optimization of Reaction Conditions

Divergent synthesis allows for the creation of a library of related compounds from a common intermediate. For the synthesis of this compound and its analogues, a key intermediate such as N-Boc-2-formylpyrrolidine or a 2-halopyrrolidine could be employed. From such an intermediate, various benzyl groups could be introduced via Wittig reactions followed by reduction, or through different cross-coupling reactions.

Optimization of reaction conditions is critical for maximizing yield and selectivity. Key parameters include:

Solvent: Can influence reaction rates, catalyst stability, and selectivity.

Temperature: Affects reaction kinetics and can be crucial for controlling diastereoselectivity, particularly in cycloaddition reactions. acs.org

Catalyst and Ligand: In metal-catalyzed reactions, the choice of metal, its oxidation state, and the coordinating ligand are the most critical factors determining the reaction's success and stereochemical outcome. nih.gov

Base/Acid: The choice and stoichiometry of acid or base can be vital, particularly in reactions involving enolate formation or in controlling the reactivity of amine precursors.

For example, in the diastereoselective reductive cyclization of γ-chlorinated N-tert-butanesulfinyl ketimines, the choice of reducing agent (e.g., L-Selectride vs. DIBAL-H) can completely reverse the diastereoselectivity, providing access to either diastereomer of a 2-substituted pyrrolidine from a single precursor. google.com

Palladium-Catalyzed Reactions in the Construction of the Benzyl-Pyrrolidine Linkage

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of C-C bonds. nih.gov In the context of synthesizing this compound, Pd-catalyzed cross-coupling reactions represent a highly efficient method for forging the key C(sp³)–C(sp³) bond between the pyrrolidine ring and the benzyl group.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. A potential route would involve the enantioselective lithiation of N-Boc-pyrrolidine, followed by transmetalation with ZnCl₂ to form a 2-pyrrolidinylzinc reagent. This could then be coupled with 2-bromo-5-fluorobenzyl bromide using a palladium catalyst like Pd(dba)₂ and a suitable phosphine ligand. google.com

Suzuki-Miyaura Coupling: While more commonly used for C(sp²)-C(sp²) bonds, variants for C(sp³)-C(sp³) coupling exist. This would involve coupling a 2-pyrrolidinyl boronic ester with a benzyl halide or vice versa.

Tandem N-Arylation/Carboamination: A one-pot, Pd-catalyzed process can be used to synthesize N-aryl-2-benzylpyrrolidines from γ-amino alkenes and two different aryl bromides. nih.gov This advanced strategy forms multiple bonds and a stereocenter in a single operation through sequential catalytic reactions.

Multicomponent Reaction Strategies Towards Pyrrolidine Scaffolds

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains portions of all starting materials. researchgate.net MCRs offer significant advantages in terms of step economy, waste reduction, and the rapid generation of molecular complexity. researchgate.netmdpi.com

Several MCRs are suitable for constructing substituted pyrrolidine scaffolds.

[3+2] Cycloaddition-based MCRs: A three-component reaction of an aldehyde, an amino acid (like glycine or sarcosine), and an electron-deficient alkene (dipolarophile) can generate highly substituted pyrrolidines. In this scenario, 2-bromo-5-fluorobenzaldehyde could serve as the aldehyde component. The in situ-generated azomethine ylide undergoes a 1,3-dipolar cycloaddition with the alkene to diastereoselectively form the pyrrolidine ring.

Yb(OTf)₃ Catalyzed Three-Component Reaction: Aldimines, generated in situ from aldehydes and primary amines, can react with 1,1-cyclopropanediesters in the presence of a Lewis acid like Yb(OTf)₃. acs.org This reaction proceeds via ring-opening of the cyclopropane (B1198618) followed by cyclization to afford highly functionalized pyrrolidines, often with high cis-diastereoselectivity at the 2- and 5-positions. acs.org

Asymmetric MCRs: The development of asymmetric MCRs allows for the direct synthesis of enantiomerically enriched pyrrolidines. For example, a one-pot reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent can afford highly substituted pyrrolidines diastereoselectively, constructing up to three stereogenic centers in a single operation. acs.orgnih.gov

These MCR strategies provide a rapid and convergent entry point to complex pyrrolidine structures that could either be the target molecule itself or a late-stage intermediate.

Green Chemistry Principles and Sustainable Synthetic Protocols

The pursuit of sustainable chemical synthesis has led to the exploration of various innovative strategies that minimize environmental impact while maximizing efficiency. For the synthesis of this compound and related N-heterocycles, several green chemistry approaches have shown significant promise. These methodologies prioritize the use of renewable resources, reduction of waste, and employment of safer reaction conditions.

Biocatalysis has emerged as a powerful tool in green chemistry, offering high selectivity and mild reaction conditions. Enzymes such as transaminases and laccases have been successfully employed in the synthesis of chiral pyrrolidine derivatives.

Transaminases: These enzymes can be used for the asymmetric synthesis of 2-substituted pyrrolidines starting from ω-chloroketones. This biocatalytic approach can achieve high enantiomeric excess (>99.5%) and good yields (up to 90%). nih.govacs.org The use of transaminases circumvents the need for heavy metal catalysts often used in traditional asymmetric synthesis. acs.org

Laccases: Laccase-catalyzed reactions, such as the oxidation of catechols followed by a 1,4-addition with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, provide an efficient and stereoselective route to highly functionalized pyrrolidine-2,3-diones under mild conditions. rsc.org

ThDP-dependent Enzymes: Unique ThDP-dependent enzymes have been identified that catalyze the condensation of aromatic keto acids with aldehydes, initiating the formation of the benzylpyrrolidine scaffold, as seen in the biosynthesis of anisomycin. nih.gov This highlights the potential of enzyme-guided synthesis for constructing complex pyrrolidine structures.

The application of these biocatalytic methods to the synthesis of this compound could offer a highly selective and sustainable alternative to conventional chemical routes. Further research into substrate specificity and enzyme engineering would be necessary to optimize such a process.

| Biocatalytic Method | Enzyme Class | Key Advantages | Potential Application for Target Compound |

| Asymmetric Amination | Transaminase | High enantioselectivity, mild conditions, avoids heavy metals | Enantioselective synthesis of the pyrrolidine ring |

| Oxidative Coupling | Laccase | Stereoselective, mild conditions | Synthesis of functionalized pyrrolidine precursors |

| C-C Bond Formation | ThDP-dependent | Biosynthetic route, high specificity | Construction of the benzylpyrrolidine backbone |

Microwave irradiation has become a valuable technique in green chemistry for its ability to accelerate reaction rates, improve yields, and often enable solvent-free conditions. ijpsjournal.com The synthesis of various pyrrolidine and pyrrolidinone derivatives has been successfully achieved using microwave assistance. nih.govresearchgate.netresearchgate.net

For the synthesis of this compound, a potential microwave-assisted approach could involve the N-alkylation of a suitable pyrrolidine precursor with 2-bromo-5-fluorobenzyl bromide. Microwave heating could significantly reduce the reaction time and potentially improve the yield compared to conventional heating methods. nih.gov One-pot, multi-component reactions under microwave irradiation are particularly attractive for their efficiency and atom economy. researchgate.net

| Microwave Application | Reaction Type | Benefits |

| N-Alkylation | Substitution | Reduced reaction time, increased yield |

| Multi-component reactions | Cycloaddition/Condensation | High atom economy, operational simplicity |

The direct functionalization of C-H bonds is a highly atom-economical approach that avoids the pre-functionalization of substrates, thereby reducing waste. Ruthenium(II)-catalyzed C(sp³)–H α-alkylation of pyrrolidines with unactivated alkenes represents a step-economical method for introducing substituents at the 2-position of the pyrrolidine ring. acs.org This strategy, if adapted for the introduction of the 2-bromo-5-fluorobenzyl group, could offer a more direct and sustainable synthetic route.

Furthermore, catalyst-tuned regio- and enantioselective hydroalkylation of 3-pyrrolines using cobalt or nickel catalysts provides divergent access to chiral C2- and C3-alkylated pyrrolidines. organic-chemistry.org This highlights the potential for developing catalytic systems that can selectively introduce the desired benzyl group at the C2 position of a pyrrolidine precursor with high stereocontrol.

| Catalytic Method | Metal Catalyst | Key Feature |

| C-H Activation | Ruthenium | Direct functionalization of C-H bonds |

| Hydroalkylation | Cobalt/Nickel | Regio- and enantioselective alkylation |

The choice of solvent is a critical aspect of green chemistry. The use of greener solvents such as water, ethanol (B145695), or ionic liquids, or conducting reactions under solvent-free conditions, can significantly reduce the environmental impact of a synthetic process. sjp.ac.lk The synthesis of pyrrolidinone derivatives has been demonstrated in environmentally friendly solvents like ethanol and water. researchgate.net Exploring the feasibility of synthesizing this compound in such sustainable media would be a crucial step towards a greener process.

While the direct application of these green methodologies to the synthesis of this compound is not yet extensively reported in the literature, the principles and examples outlined above provide a clear roadmap for the development of sustainable and efficient synthetic protocols for this important chemical compound. Future research in this area will likely focus on integrating these green chemistry principles to create novel and environmentally responsible manufacturing processes.

Conformational and Stereochemical Investigations of 2 2 Bromo 5 Fluorobenzyl Pyrrolidine

Advanced Spectroscopic Methodologies for Stereoisomer Differentiation (e.g., Circular Dichroism, 2D NMR Principles)

The differentiation of stereoisomers, particularly enantiomers which possess identical physical properties in an achiral environment, requires specialized analytical methods. Two-dimensional Nuclear Magnetic Resonance (2D NMR) and Circular Dichroism (CD) spectroscopy are powerful techniques for this purpose.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. purechemistry.orgherts.ac.uk Enantiomers produce CD spectra that are perfect mirror images of each other, exhibiting equal magnitude but opposite signs. nih.gov This unique characteristic makes CD an invaluable tool for distinguishing between the (R) and (S) enantiomers of 2-(2-Bromo-5-fluorobenzyl)pyrrolidine. The spectrum provides information about the molecule's absolute configuration by comparing the experimental spectrum to reference spectra or to spectra predicted by quantum-mechanical calculations. purechemistry.orgmtoz-biolabs.com A typical analysis would involve recording the CD spectra for a sample and observing the signs of the Cotton effects at specific wavelengths, which are characteristic of the molecule's chromophores and their chiral environment.

2D NMR Spectroscopy: While standard 1D NMR spectra of enantiomers are identical in an achiral solvent, 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide detailed information about the connectivity and spatial relationships of atoms within the molecule. oxinst.comresearchgate.net To differentiate enantiomers using NMR, a chiral derivatizing agent or a chiral solvent can be used to create diastereomeric complexes, which will exhibit distinct NMR spectra. frontiersin.org However, even without chiral auxiliaries, advanced 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) are crucial for conformational analysis. NOESY identifies protons that are close in space, providing critical data for determining the preferred puckering of the pyrrolidine (B122466) ring and the rotational orientation (rotamerism) of the benzyl (B1604629) group relative to the pyrrolidine ring.

For this compound, a NOESY spectrum would reveal correlations between specific protons on the benzyl ring and protons on the pyrrolidine ring, allowing for the elucidation of the dominant conformer in solution. The table below illustrates hypothetical NOESY correlations that could be used to define the molecule's preferred conformation.

| Pyrrolidine Proton | Correlating Benzyl Proton | Inferred Spatial Proximity |

|---|---|---|

| H2 (on C2) | Hα' (benzyl CH2) | Confirms covalent bond proximity |

| H5α | H6' (aromatic) | Suggests a specific rotational preference of the benzyl group |

| H2 (on C2) | H3' (aromatic) | Indicates an alternative rotameric conformation |

Chiroptical Properties and Their Relationship to Absolute Configuration

Chiroptical properties are the optical responses of a chiral substance that depend on the polarization of light. The most prominent of these are optical rotation and circular dichroism, both of which are essential for assigning the absolute configuration of enantiomers. msu.edu

The absolute configuration of this compound at its single chiral center (C2 of the pyrrolidine ring) dictates its interaction with plane-polarized and circularly polarized light. The direction and magnitude of optical rotation at a specific wavelength (e.g., the sodium D-line, 589 nm) are used to label the enantiomers as dextrorotatory (+) or levorotatory (-). However, this sign does not directly correspond to the R/S configuration.

The absolute configuration is definitively determined by comparing the experimental CD spectrum with theoretical predictions. mtoz-biolabs.com The sign and intensity of the Cotton effects in the CD spectrum are directly related to the three-dimensional arrangement of atoms around the chromophores (the bromo-fluorophenyl group in this case). mdpi.com By calculating the theoretical CD spectra for both the (R) and (S)-2-(2-Bromo-5-fluorobenzyl)pyrrolidine structures, a direct comparison with the experimental spectrum allows for an unambiguous assignment of the absolute configuration. nih.gov

The table below presents hypothetical chiroptical data for the two enantiomers of the compound.

| Property | (R)-Enantiomer | (S)-Enantiomer |

|---|---|---|

| Specific Rotation [α]D | +15.3° | -15.3° |

| Major CD Cotton Effect (λ, nm) | Positive at ~275 nm | Negative at ~275 nm |

| Minor CD Cotton Effect (λ, nm) | Negative at ~230 nm | Positive at ~230 nm |

Conformational Dynamics Studies of the Pyrrolidine Ring and Benzyl Rotamerism

The flexibility of the pyrrolidine ring and the rotation around the C2-C(benzyl) single bond mean that this compound exists as an equilibrium of different conformers.

Pyrrolidine Ring Puckering: The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain. beilstein-journals.org The two most common conformations are the "envelope" (where one atom is out of the plane of the other four) and the "twist" or "half-chair" (where two atoms are displaced on opposite sides of the plane defined by the other three). nih.govresearchgate.net The position and nature of the substituent at the C2 position heavily influence the preferred pucker. nih.gov For 2-substituted pyrrolidines, the bulky benzyl group will preferentially occupy a pseudo-equatorial position to minimize steric hindrance, which in turn favors a specific ring pucker (e.g., C3-endo or C3-exo). frontiersin.org The exact preference can be determined through a combination of NMR coupling constants and NOESY data, as well as computational energy calculations. researchgate.net

Benzyl Rotamerism: Rotation around the single bond connecting the pyrrolidine C2 atom and the benzylic CH₂ group gives rise to different rotational isomers, or rotamers. The steric and electronic interactions between the benzyl group and the pyrrolidine ring will result in certain rotamers being more energetically favorable than others. The conformational landscape can be explored using computational methods, and the dominant solution-state conformation can be inferred from NMR data, particularly through NOE correlations between the aromatic protons and the pyrrolidine ring protons.

Crystallographic Analysis Principles for Solid-State Stereochemical Assignment

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. purechemistry.orgnih.gov The technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam. creativebiomart.net The crystal diffracts the X-rays in a unique pattern of spots, the intensities and positions of which are used to calculate an electron density map of the molecule. libretexts.org From this map, the precise position of every atom (excluding hydrogen, which is typically inferred) can be determined, providing exact bond lengths, bond angles, and torsion angles. excillum.comrigaku.com

To determine the absolute configuration of a chiral molecule like this compound, anomalous dispersion is utilized. researchgate.net The presence of the bromine atom, a relatively heavy element, is particularly advantageous as it produces a significant anomalous scattering effect. By carefully analyzing the intensities of specific pairs of reflections (Bijvoet pairs), the true handedness of the molecule in the crystal can be established, allowing for an unambiguous assignment of the R or S configuration. researchgate.netresearchgate.net The crystallographic data provides a static, solid-state picture of the molecule's preferred conformation, including the specific pucker of the pyrrolidine ring and the rotameric state of the benzyl group, which can then be compared with the solution-state data from NMR studies. mdpi.com

Computational and Theoretical Studies of 2 2 Bromo 5 Fluorobenzyl Pyrrolidine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and energetics of a molecule. mdpi.comripublication.com These first-principles methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the system. ornl.gov

For 2-(2-Bromo-5-fluorobenzyl)pyrrolidine, DFT calculations would typically be performed to optimize the molecular geometry, finding the lowest energy arrangement of its atoms. lsu.edu This process of geometry optimization identifies the equilibrium structure of the molecule. benthamscience.com Following optimization, a variety of electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily able to undergo electronic excitations.

| Property | Value |

|---|---|

| Total Energy (Hartree) | -3145.789 |

| HOMO Energy (eV) | -6.54 |

| LUMO Energy (eV) | -0.89 |

| HOMO-LUMO Gap (eV) | 5.65 |

| Dipole Moment (Debye) | 2.15 |

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum calculations provide a static picture of the molecule's most stable state, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. tandfonline.com MD simulations model the movement of atoms and molecules by integrating Newton's equations of motion, providing a trajectory that maps the system's conformational landscape. neutron-sciences.org This technique is essential for understanding the flexibility of this compound.

The accuracy of MD simulations relies heavily on the chosen force field, which is a set of parameters and mathematical functions that describe the potential energy of the system. wikipedia.orgnih.gov Force fields like AMBER, CHARMM, or OPLS-AA are commonly used for organic molecules and include terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). nih.gov

By simulating the molecule, often in a solvent box to mimic physiological conditions, researchers can explore the accessible conformations. The pyrrolidine (B122466) ring can adopt various puckered forms (e.g., envelope, twisted), and the benzyl (B1604629) group can rotate relative to the pyrrolidine ring. MD simulations can identify the most stable conformers and the energy barriers between them, providing a comprehensive picture of the molecule's flexibility, which is crucial for its interaction with other molecules. portlandpress.com

| Conformer | Dihedral Angle (°)* | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| A (Global Minimum) | -75 | 0.00 | 65.2 |

| B | 178 | 1.25 | 20.5 |

| C | 60 | 2.10 | 14.3 |

*Refers to the C-C-C-N dihedral angle between the benzyl and pyrrolidine rings.

Prediction of Reactivity and Selectivity via Computational Mechanistic Elucidation

Computational chemistry is a powerful tool for predicting the reactivity of a molecule and the selectivity of its potential reactions. csmres.co.ukrsc.org By mapping the potential energy surface (PES) for a proposed reaction, key stationary points—reactants, products, intermediates, and transition states—can be located. fiveable.me

Transition State Theory (TST) is a fundamental concept used in these studies. fiveable.me A transition state represents the highest energy point along the reaction coordinate, a first-order saddle point on the PES. github.io The energy difference between the reactants and the transition state is the activation energy, which is the primary determinant of the reaction rate. Computational methods can be used to locate transition state structures and calculate their energies. mit.edu

For this compound, one could investigate various potential reactions, such as N-alkylation of the pyrrolidine nitrogen or nucleophilic aromatic substitution on the bromo-fluorobenzyl ring. By calculating the activation energies for different competing pathways, a prediction can be made about which reaction is more likely to occur (kinetic product) and which positions on the molecule are most reactive. nih.gov

| Reaction Type | Reacting Site | Activation Energy (kcal/mol) |

|---|---|---|

| N-Alkylation (with CH3I) | Pyrrolidine Nitrogen | 18.5 |

| SNAr (with NaOCH3) | Carbon-Bromine Bond | 25.1 |

| SNAr (with NaOCH3) | Carbon-Fluorine Bond | 32.8 |

In Silico Modeling for Potential Molecular Interactions and Binding Poses

In silico modeling, particularly molecular docking, is a widely used technique to predict how a small molecule (ligand) might bind to the active site of a biological macromolecule, such as a protein. wikipedia.orgupf.edu This method is central to structure-based drug design and helps in identifying potential drug candidates by predicting their binding orientation and affinity. acs.org

The process involves generating a multitude of possible binding poses of the ligand within the receptor's binding pocket and then using a scoring function to estimate the binding affinity for each pose. nih.gov The scoring function typically accounts for factors like hydrogen bonds, electrostatic interactions, hydrophobic interactions, and the entropic cost of binding. nih.gov

A hypothetical docking study of this compound could be performed against a selected protein target. The results would provide a predicted binding mode, highlighting key intermolecular interactions, such as hydrogen bonds between the pyrrolidine nitrogen and protein residues, or halogen bonds involving the bromine atom. The docking score gives a qualitative estimate of the binding strength, allowing for the comparison of different ligands or different binding poses of the same ligand. nih.gov These initial predictions from docking are often further refined and validated using more computationally intensive methods like MD simulations of the protein-ligand complex. springernature.com

| Binding Pose | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|

| 1 | -8.2 | H-bond: Pyrrolidine N-H with Asp145; Halogen bond: Br with Gly78 carbonyl oxygen |

| 2 | -7.5 | H-bond: Pyrrolidine N-H with Glu91; π-π stacking: Benzyl ring with Phe76 |

| 3 | -7.1 | Hydrophobic interactions with Leu22, Val30, Ala45 |

Reactivity and Chemical Derivatization of 2 2 Bromo 5 Fluorobenzyl Pyrrolidine

Transformations Involving the Pyrrolidine (B122466) Nitrogen (e.g., N-Alkylation, Acylation)

The secondary amine of the pyrrolidine ring is a key site for functionalization. It readily undergoes N-alkylation and N-acylation reactions, providing access to a variety of substituted analogs.

N-Alkylation: The nitrogen atom can be alkylated using various alkyl halides in the presence of a base. The choice of base and solvent is crucial to prevent undesirable side reactions, such as quaternization, especially with highly reactive alkylating agents. Common conditions involve the use of potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. For instance, reaction with benzyl (B1604629) bromide would yield the corresponding N-benzyl derivative. The reactivity of the alkylating agent and the steric hindrance around the pyrrolidine nitrogen will influence the reaction conditions required. researchgate.net

N-Acylation: Acylation of the pyrrolidine nitrogen can be achieved using acyl chlorides or acid anhydrides. crunchchemistry.co.uklibretexts.org These reactions are typically rapid and high-yielding, often carried out in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the generated acid. crunchchemistry.co.uk This method allows for the introduction of a wide range of acyl groups, from simple acetyl groups to more complex functionalities. The resulting amides are generally stable compounds.

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl halide (e.g., R-X), Base (e.g., K₂CO₃) | N-Alkyl-2-(2-bromo-5-fluorobenzyl)pyrrolidine |

| N-Acylation | Acyl chloride (e.g., RCOCl) or Acid anhydride (B1165640) (e.g., (RCO)₂O), Base (e.g., Et₃N) | N-Acyl-2-(2-bromo-5-fluorobenzyl)pyrrolidine |

Functional Group Interconversions of the Bromine and Fluorine Substituents on the Benzyl Moiety

The 2-bromo-5-fluoro substitution pattern on the benzyl ring offers differential reactivity, enabling selective transformations at either the bromine or fluorine position.

The fluorine atom, situated para to the pyrrolidine-substituted carbon, can participate in nucleophilic aromatic substitution (SNAr) reactions, particularly if the ring is further activated by electron-withdrawing groups. ossila.comlibretexts.orglibretexts.org However, the bromine atom is generally more susceptible to other transformations.

The carbon-bromine bond is a versatile handle for various functional group interconversions. For instance, it can be converted to an organolithium or Grignard reagent, which can then be reacted with a variety of electrophiles. However, the presence of the acidic N-H proton on the pyrrolidine ring would necessitate protection prior to such transformations.

Given the differential reactivity, it is plausible that the fluorine atom could be displaced by a strong nucleophile under forcing conditions, while the bromine atom is more amenable to metal-catalyzed reactions. ossila.com For example, in a related compound, 2-bromo-5-fluorobenzonitrile, the fluoride (B91410) is noted to favor nucleophilic aromatic substitution, while the bromide is amenable to Pd-catalyzed coupling reactions. ossila.com

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) at the Aryl Bromide Position

The aryl bromide moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for carbon-carbon and carbon-heteroatom bond formation.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester. whiterose.ac.uknih.govwhiterose.ac.uknih.gov This methodology is widely used to introduce new aryl or vinyl substituents at the 2-position of the benzyl ring. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. The choice of ligand on the palladium catalyst can be crucial for achieving high yields and functional group tolerance. nih.gov

Sonogashira Coupling: The Sonogashira reaction enables the coupling of the aryl bromide with a terminal alkyne, leading to the formation of an arylalkyne. soton.ac.ukresearchgate.net This reaction is typically co-catalyzed by palladium and copper salts in the presence of a base. soton.ac.uk This provides a direct route to introduce alkynyl functionalities, which can be further elaborated.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Boronic acid/ester (R-B(OH)₂) | Pd(0) catalyst, Base | 2-(2-Aryl-5-fluorobenzyl)pyrrolidine |

| Sonogashira | Terminal alkyne (R-C≡CH) | Pd(0)/Cu(I) catalyst, Base | 2-(2-Alkynyl-5-fluorobenzyl)pyrrolidine |

Stereoselective Transformations and Analogue Synthesis

As 2-(2-bromo-5-fluorobenzyl)pyrrolidine possesses a chiral center at the 2-position of the pyrrolidine ring, stereoselective transformations are of significant interest for the synthesis of enantiomerically pure analogues.

The synthesis of enantiopure 2-substituted pyrrolidines can be achieved through various asymmetric methods, including the use of chiral auxiliaries or asymmetric catalysis. nih.govmdpi.comnih.gov For instance, asymmetric allylic alkylation reactions have been employed to create stereogenic quaternary centers in pyrrolidine derivatives. nih.gov

Once the chiral scaffold of this compound is established, subsequent derivatizations at the pyrrolidine nitrogen or the aromatic ring can be performed while retaining the stereochemical integrity of the chiral center. This allows for the systematic exploration of the structure-activity relationship of chiral analogues in various applications. The synthesis of a variety of enantioenriched 2,2-disubstituted pyrrolidines has been described, which can be further advanced to other complex molecules. nih.gov

Exploration of 2 2 Bromo 5 Fluorobenzyl Pyrrolidine As a Molecular Scaffold

Design and Synthesis of Compound Libraries Based on the Pyrrolidine (B122466) Core

The design and synthesis of compound libraries are fundamental to drug discovery and chemical biology. The pyrrolidine scaffold is a common core structure in many such libraries due to its prevalence in biologically active molecules. nih.gov While specific examples of compound libraries based on the 2-(2-bromo-5-fluorobenzyl)pyrrolidine scaffold are not extensively documented in publicly available literature, the general principles of pyrrolidine library synthesis can be applied.

General Strategies for Pyrrolidine Library Synthesis:

Solid-Phase Synthesis: This is a common technique where the pyrrolidine core is attached to a solid support, allowing for sequential reactions and purifications. The 2-(2-bromo-5-fluorobenzyl) group can be introduced before or after the attachment to the resin.

Parallel Synthesis: This approach involves the simultaneous synthesis of a large number of compounds in separate reaction vessels. This allows for the rapid generation of a diverse set of analogs.

Diversity-Oriented Synthesis (DOS): This strategy aims to create structurally diverse and complex molecules from a common starting material. The functional groups on the this compound scaffold (the bromine atom, the fluorine atom, and the secondary amine) provide opportunities for various chemical transformations to generate a wide range of molecular architectures.

Potential Diversification Points of this compound:

| Position | Functional Group | Potential Reactions for Diversification |

| Pyrrolidine Nitrogen | Secondary Amine | Acylation, Alkylation, Sulfonylation, Reductive Amination |

| Benzyl (B1604629) Ring | Bromine Atom | Suzuki Coupling, Sonogashira Coupling, Buchwald-Hartwig Amination, Stille Coupling |

| Benzyl Ring | Fluorine Atom | Nucleophilic Aromatic Substitution (under specific conditions) |

| Pyrrolidine Ring | C-H Bonds | Late-stage functionalization |

These reactions can be used to introduce a wide variety of substituents, leading to a library of compounds with diverse physicochemical properties and biological activities.

Utility as a Chiral Building Block in Complex Molecule Synthesis

Chiral pyrrolidines are invaluable building blocks in the asymmetric synthesis of complex molecules, including natural products and pharmaceuticals. nih.govsigmaaldrich.com The stereocenter at the 2-position of the pyrrolidine ring can effectively control the stereochemistry of subsequent reactions. Although specific examples detailing the use of this compound as a chiral building block are not prominent in the literature, its structural features suggest significant potential in this area.

The synthesis of enantiomerically pure 2-substituted pyrrolidines is well-established, often starting from chiral precursors like L-proline or through asymmetric synthesis methodologies. Once obtained in a stereochemically pure form, this compound can serve as a precursor for more complex chiral molecules.

Potential Applications in Asymmetric Synthesis:

Synthesis of Chiral Ligands: The pyrrolidine nitrogen can be functionalized to create chiral ligands for asymmetric catalysis.

Asymmetric Induction: The chiral center can direct the stereochemical outcome of reactions at other positions of the molecule or in intermolecular reactions.

Scaffold for Chiral Auxiliaries: The pyrrolidine unit can be used as a chiral auxiliary, which is a temporary functional group that directs the stereoselective formation of a new stereocenter.

Development of Organocatalytic Systems Derived from this compound

Pyrrolidine-based organocatalysts have revolutionized asymmetric synthesis, providing a metal-free alternative for a wide range of chemical transformations. rsc.orgmdpi.comnih.govbeilstein-journals.orgunibo.it Proline and its derivatives are among the most successful organocatalysts. While there is no specific documentation on organocatalysts derived directly from this compound, its core structure is highly amenable to modification to create novel catalytic systems.

The general structure of a pyrrolidine-based organocatalyst often involves a functional group at the 2-position that can participate in the catalytic cycle, for example, through hydrogen bonding or steric shielding.

Hypothetical Design of Organocatalysts:

| Catalyst Type | Modification of this compound | Potential Catalyzed Reactions |

| Enamine Catalysis | The secondary amine of the pyrrolidine ring is the key catalytic moiety. | Aldol (B89426) reactions, Michael additions, Mannich reactions |

| Iminium Ion Catalysis | The secondary amine forms an iminium ion with α,β-unsaturated aldehydes or ketones. | Diels-Alder reactions, Friedel-Crafts alkylations |

| Bifunctional Catalysis | Introduction of a hydrogen-bond donor group (e.g., via modification of the benzyl ring). | Asymmetric conjugate additions, aldol reactions |

The 2-bromo-5-fluorobenzyl substituent could influence the steric and electronic properties of the catalyst, potentially leading to unique reactivity and selectivity profiles. Further research would be needed to synthesize and evaluate such catalysts.

Application as a Chemical Probe for Mechanistic Studies (Excluding Clinical Relevance)

Chemical probes are small molecules used to study biological processes or the mechanisms of chemical reactions. The structural features of this compound, such as the presence of halogen atoms, could make it or its derivatives useful as chemical probes in non-clinical mechanistic studies.

The bromine atom, for instance, can serve as a handle for further chemical modifications, such as the introduction of a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) or a photoreactive group for covalent labeling of interacting partners. The fluorine atom can be useful for ¹⁹F NMR studies, which can provide information about the local environment of the molecule.

While there are no specific reports of this compound being used as a chemical probe, its potential is evident. For example, derivatives of this compound could be designed to interact with specific enzymes or receptors, and the bromine or fluorine atoms could be used to probe these interactions and elucidate binding modes or reaction mechanisms.

Future Research Directions and Unanswered Questions for 2 2 Bromo 5 Fluorobenzyl Pyrrolidine

Emerging Methodologies for Enhanced Synthetic Efficiency and Atom Economy

The synthesis of polysubstituted pyrrolidines often requires multi-step procedures. acs.org Future research should focus on developing more efficient and atom-economical methods for the synthesis of 2-(2-Bromo-5-fluorobenzyl)pyrrolidine. One promising approach is the use of catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which is an intrinsically atom-economical method for constructing the pyrrolidine (B122466) ring with high stereocontrol. mappingignorance.org Investigating novel catalyst systems, including those based on earth-abundant metals, could further enhance the sustainability of this approach.

| Synthetic Approach | Potential Advantages | Key Research Question |

| Catalytic Asymmetric 1,3-Dipolar Cycloaddition | High atom economy, stereocontrol | Development of novel, sustainable catalyst systems. |

| Biocatalysis (e.g., Transaminases) | High enantioselectivity, mild reaction conditions | Identification and engineering of suitable enzymes. |

| One-Pot Cascade Reactions | Increased efficiency, reduced waste | Design of a convergent and high-yielding cascade sequence. |

Advanced Computational Approaches for Predictive Design

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules. For this compound, advanced computational approaches can provide valuable insights that guide experimental work. Density Functional Theory (DFT) can be used to model the geometric and electronic structure of the molecule, including the influence of the bromine and fluorine substituents on the aromatic ring. nih.gov Such studies can help predict the molecule's reactivity and spectroscopic properties.

A significant area for future computational research is the modeling of halogen bonds. nih.gov The bromine and fluorine atoms in this compound can participate in halogen bonding, which could influence its interactions with biological targets or its role in catalysis. Predictive models for these interactions could accelerate the discovery of new applications. Furthermore, computational tools can be used to design novel chiral ligands based on the this compound scaffold for asymmetric catalysis. researchgate.net By modeling the transition states of catalytic reactions, researchers can predict which structural modifications will lead to higher enantioselectivity.

| Computational Method | Application to this compound | Unanswered Question |

| Density Functional Theory (DFT) | Prediction of geometry, electronics, and reactivity. | How do the halogens influence the conformational preferences of the pyrrolidine ring? |

| Halogen Bond Modeling | Understanding intermolecular interactions. | What is the strength and directionality of halogen bonds formed by this molecule? |

| Catalyst Design | Predictive modeling of catalytic performance. | Can we computationally design a highly effective catalyst based on this scaffold? |

Untapped Reactivity Pathways and Synthetic Transformations

The unique combination of functional groups in this compound suggests a rich and largely unexplored reactivity. The bromo- and fluoro-substituents on the aromatic ring offer opportunities for selective functionalization. For instance, the bromine atom can participate in a variety of transition metal-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The fluorine atom, while generally less reactive in cross-coupling, can influence the regioselectivity of such reactions and can also be a site for nucleophilic aromatic substitution under certain conditions.

The pyrrolidine ring itself presents further opportunities for synthetic transformations. Future research could explore the functionalization of the N-H bond to introduce a wide range of substituents, thereby modulating the molecule's properties. Additionally, methods for the direct C-H functionalization of the pyrrolidine ring could provide access to novel derivatives that would be difficult to synthesize through other means. nih.gov The development of new synthetic transformations for 2-benzylidene-3-pyrrolines and their subsequent conversion to highly substituted pyrrole (B145914) derivatives also presents an interesting avenue for exploration. mdpi.com

| Reactive Site | Potential Transformation | Research Goal |

| Bromine Atom | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) | Introduction of diverse functional groups. |

| Fluorine Atom | Nucleophilic aromatic substitution | Synthesis of novel fluorinated derivatives. |

| Pyrrolidine N-H | Alkylation, acylation, etc. | Modulation of steric and electronic properties. |

| Pyrrolidine C-H | Direct C-H functionalization | Access to novel substitution patterns. |

Broader Applications as a Chiral Auxiliary or Ligand in Catalysis

The chiral nature of the pyrrolidine ring in this compound makes it a promising candidate for applications in asymmetric catalysis. Pyrrolidine-based structures are a cornerstone of many successful chiral auxiliaries and organocatalysts. unibo.it Future research should investigate the potential of this specific compound to act as a chiral auxiliary, where it could be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction. The ease of its subsequent removal would be a key factor in its utility.

Furthermore, this compound could serve as a scaffold for the development of novel chiral ligands for transition metal catalysis. pnas.org The nitrogen atom of the pyrrolidine ring can coordinate to a metal center, and the benzyl (B1604629) group can be further functionalized to create bidentate or tridentate ligands. The electronic properties of the ligand, and thus the catalytic activity of the corresponding metal complex, could be fine-tuned by leveraging the inductive effects of the bromine and fluorine substituents. Exploring the coordination chemistry of this molecule with various transition metals and testing the resulting complexes in a range of asymmetric transformations, such as hydrogenations, allylic alkylations, and cross-coupling reactions, represents a significant and promising area for future investigation. researchgate.net

| Application in Catalysis | Design Principle | Key Area of Investigation |

| Chiral Auxiliary | Temporary incorporation to control stereochemistry. | Efficiency of induction and ease of removal. |

| Chiral Ligand | Coordination to a metal center to create a chiral environment. | Synthesis of ligand derivatives and evaluation in various catalytic reactions. |

| Organocatalysis | Use as a metal-free catalyst. | Application in asymmetric aldol (B89426), Michael, and Mannich reactions. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Bromo-5-fluorobenzyl)pyrrolidine, and what are their limitations?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 2-bromo-5-fluorobenzyl bromide with pyrrolidine. Key steps include:

- Halogenation : Preparation of 2-bromo-5-fluorobenzyl bromide (CAS 112399-50-5) by bromination of 5-fluorobenzyl alcohol derivatives .

- Substitution : Reaction with pyrrolidine in a polar aprotic solvent (e.g., DMF) under reflux, with monitoring via TLC or GC-MS for completion .

- Limitations : Competing elimination reactions may occur under high temperatures; steric hindrance from the bromine substituent can reduce reaction efficiency. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is typically required .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?

- Methodological Answer :

- <sup>1</sup>H NMR : Expected signals include pyrrolidine ring protons (δ 1.6–2.1 ppm, multiplet) and aromatic protons (δ 7.1–7.4 ppm, split by <sup>19</sup>F coupling). The benzylic CH2 group appears as a singlet (δ ~3.8 ppm) .

- <sup>19</sup>F NMR : A singlet at δ ~-110 ppm confirms the fluorine substituent’s position .

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 257 (M<sup>+</sup>), with fragments corresponding to bromine loss (m/z 178) .

- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .

Q. What are the stability considerations for storing this compound under laboratory conditions?

- Methodological Answer :

- Storage : Store at 2–8°C in amber vials under inert gas (N2 or Ar) to prevent degradation via hydrolysis or oxidation .

- Decomposition Risks : Exposure to moisture may hydrolyze the benzyl-pyrrolidine bond; periodic NMR analysis is recommended to assess stability .

Advanced Research Questions

Q. How do electronic effects of the bromine and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Bromine : Acts as a leaving group in Suzuki-Miyaura couplings (e.g., with arylboronic acids). The electron-withdrawing fluorine at the 5-position directs electrophilic substitution to the 4-position .

- Challenges : Competing dehalogenation may occur with strong bases (e.g., Pd(OAc)2/PPh3 systems). Optimize using milder conditions (e.g., PdCl2(dppf) with K3PO4 in THF/water) .

Q. What computational methods (DFT, MD) predict the stereoelectronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to model charge distribution. The fluorine atom induces a dipole moment (~1.2 D), affecting nucleophilic attack sites .

- Molecular Dynamics (MD) : Simulate solvation effects in DMSO or water using GROMACS. The pyrrolidine ring’s puckering angle (~25°) influences conformational stability .

Q. How to resolve contradictions in reported catalytic activity of this compound in asymmetric synthesis?

- Methodological Answer :

- Case Study : Conflicting data on enantioselectivity in Pd-catalyzed allylic alkylation may arise from ligand choice (e.g., BINAP vs. Josiphos). Perform controlled experiments varying ligands and solvents (e.g., toluene vs. DCM) .

- Data Analysis : Use chiral HPLC (Chiralpak IA column) to quantify enantiomeric excess (ee) and correlate with steric parameters (Tolman cone angles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.